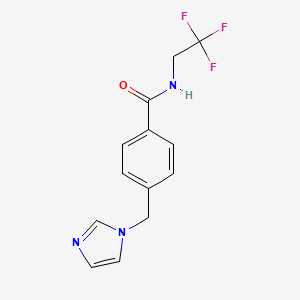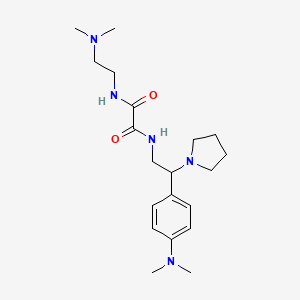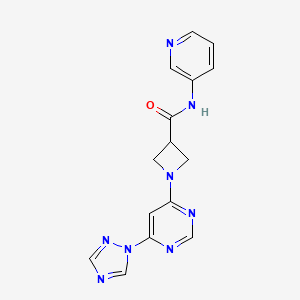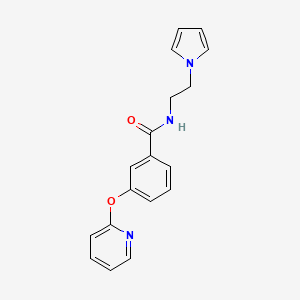![molecular formula C27H24N4O3 B2750094 2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251616-29-1](/img/no-structure.png)
2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a carboxamide group (-CONH2), a pyrazolo[4,3-c]quinoline group which is a type of heterocyclic aromatic organic compound, and methoxybenzyl and dimethylphenyl groups which are aromatic hydrocarbon groups. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]quinoline group is a fused ring system which could contribute to the stability of the molecule .Scientific Research Applications
Synthesis and Cytotoxic Activity
Research has shown the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This suggests potential applications of similar compounds in the development of anticancer agents (Deady et al., 2003).
Polyamides and Thermal Stability
Studies on new polyamides synthesized from a quinoxaline moiety indicate excellent thermal stability, highlighting their potential use in high-performance materials. These polyamides possess inherent viscosities suitable for various applications and are amorphous in nature, suggesting their utility in creating durable and stable materials for industrial applications (Patil et al., 2011).
Novel Substitution Reactions
Research on quinoxaline systems has led to the discovery of novel substitution reactions, enabling the formation of condensed isoxazole or pyrazole derivatives. This illustrates the chemical versatility of quinoxaline derivatives, which can be applied in synthesizing new chemical entities with potential pharmaceutical or material science applications (Dahn & Moll, 1966).
Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the role of similar compounds in addressing microbial resistance. By exploring the antimicrobial properties of these compounds, researchers can develop new therapeutic agents to combat bacterial and fungal infections (Holla et al., 2006).
ATM Kinase Inhibitors
A series of 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This research underscores the potential of quinoline derivatives in the development of targeted therapies for cancer treatment, particularly in enhancing the efficacy of DNA damage-inducing agents (Degorce et al., 2016).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group at the 8-position of the pyrazoloquinoline ring system.", "Starting Materials": [ "3,4-dimethylaniline", "4-methoxybenzaldehyde", "ethyl acetoacetate", "chloroacetyl chloride" ], "Reaction": [ "Condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.", "Cyclization of the Schiff base with ethyl acetoacetate in the presence of a suitable acid catalyst to form the pyrazoloquinoline ring system.", "Reaction of the pyrazoloquinoline ring system with chloroacetyl chloride in the presence of a suitable base to introduce the carboxamide group at the 8-position of the ring system." ] } | |
CAS RN |
1251616-29-1 |
Molecular Formula |
C27H24N4O3 |
Molecular Weight |
452.514 |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O3/c1-16-4-8-20(12-17(16)2)31-27(33)23-15-28-24-11-7-19(13-22(24)25(23)30-31)26(32)29-14-18-5-9-21(34-3)10-6-18/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
InChI Key |
QCVNAZWCMYPJSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)OC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2750011.png)
![5-Bromo-2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2750013.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-[(1H-imidazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B2750014.png)

![2-(tert-butyl)-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2750020.png)
methyl]thiourea](/img/structure/B2750021.png)

![N-[2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethyl]prop-2-enamide](/img/structure/B2750023.png)



![N-(4-ethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2750030.png)

